molecular formula C18H20N4O2 B2480033 N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide CAS No. 1798731-35-7

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide

Katalognummer B2480033
CAS-Nummer: 1798731-35-7
Molekulargewicht: 324.384
InChI-Schlüssel: ALKZSXNRYZJPGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Wirkmechanismus

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, which can have a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can reduce neuronal activity, which can have a range of therapeutic effects, including reducing seizure activity and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound increases GABA levels in the brain, which can reduce neuronal activity and have a range of therapeutic effects. This compound has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which can have additional therapeutic effects. The compound has been shown to have a long half-life, which can make it an attractive candidate for therapeutic use.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has several advantages for lab experiments, including its potency and selectivity as a GABA aminotransferase inhibitor. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide. One area of interest is its potential use in the treatment of epilepsy, addiction, and anxiety disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neurotoxicity. Finally, there is a need for the development of new and improved GABA aminotransferase inhibitors with better selectivity and fewer side effects.

Synthesemethoden

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide involves the reaction of 1-cyano-3-methylcyclohexane with 4-cyanobenzoyl chloride in the presence of a base to form N-(1-cyano-3-methylcyclohexyl)-4-cyanobenzamide. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound, which is the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research is epilepsy, where the compound has shown promising results in preclinical studies. This compound has been shown to increase GABA levels in the brain, which can reduce seizure activity. The compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine self-administration in preclinical studies, indicating its potential as a treatment for cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain, which can reduce anxiety.

Eigenschaften

IUPAC Name

4-cyano-N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-3-2-8-18(9-13,12-20)22-16(23)11-21-17(24)15-6-4-14(10-19)5-7-15/h4-7,13H,2-3,8-9,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZSXNRYZJPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.